Lipophilicity Modulation: 0.57 LogP Unit Reduction Relative to 1-Regioisomer
2-(Piperidin-3-yl)azepane exhibits a significantly lower predicted lipophilicity (XLogP3-AA = 1.4) compared to its 1-substituted regioisomer, 1-(piperidin-3-yl)azepane, which has an ACD/LogP of 1.97 [1][2]. This 0.57 log unit reduction corresponds to a nearly 4-fold decrease in octanol-water partition coefficient, indicating that the target compound is markedly more hydrophilic than the 1-regioisomer. This difference arises from the distinct connectivity of the piperidine and azepane rings, which alters the overall molecular shape and exposure of polar nitrogen atoms [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 1-(Piperidin-3-yl)azepane: ACD/LogP = 1.97 |
| Quantified Difference | ΔLogP = -0.57 (target is more hydrophilic) |
| Conditions | Predicted values from PubChem (XLogP3-AA, version 3.0) and ChemSpider (ACD/Labs Percepta, version 14.00) |
Why This Matters
Lower lipophilicity can significantly impact chromatographic retention, aqueous solubility, and, if the compound is a synthetic intermediate, the downstream ADME properties of final drug candidates; this differentiation must be accounted for in property-based design and procurement decisions.
- [1] PubChem. (2025). 2-(Piperidin-3-yl)azepane. Computed Property: XLogP3-AA 1.4. CID 16740519. View Source
- [2] ChemSpider. (2024). 1-(3-Piperidinyl)azepane. Predicted Data: ACD/LogP 1.97. CSID:25995136. View Source
- [3] PubChem. (2025). 2-(Piperidin-3-yl)azepane. 2D Structure. CID 16740519. View Source
